![molecular formula C17H16ClN3O5S B10987307 ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10987307.png)
ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzoxazine ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzoxazine Ring: This step involves the reaction of a suitable phenol derivative with chloroacetyl chloride in the presence of a base to form the benzoxazine ring.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling of the Two Rings: The benzoxazine and thiazole rings are coupled through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine ring, converting them to alcohols.
Substitution: The chloro group in the benzoxazine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted by Walid Fayad et al. demonstrated that compounds similar to ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exhibited promising activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through specific pathways associated with cancer growth .
1.2 Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Its structural components suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival. Studies indicate that derivatives of benzoxazinones possess significant antibacterial properties, which could be extrapolated to this compound .
Agricultural Applications
2.1 Herbicidal Activity
Research into benzoxazinone derivatives has revealed their efficacy as herbicides. The ability of these compounds to inhibit certain enzymes involved in plant growth suggests that this compound could serve as a selective herbicide in agricultural practices .
2.2 Pest Resistance
The compound may also contribute to pest resistance in crops. Compounds that exhibit biochemical activity against pests can enhance the resilience of plants against herbivory and disease, thus improving crop yields and sustainability .
Synthesis and Derivative Development
3.1 Synthetic Pathways
The synthesis of this compound involves several key reactions that can be optimized for yield and efficiency. The methods include the use of anthranilic acids and α-keto acids under mild conditions to produce various derivatives with enhanced biological activities .
3.2 Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound in both medicinal and agricultural applications. Modifications to the thiazole or benzoxazine moieties can lead to significant changes in biological activity, allowing for tailored compounds with specific desired effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other compounds that have similar structural motifs:
Benzoxazine Derivatives: Compounds like 6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-acetic acid.
Thiazole Derivatives: Compounds such as 4-methyl-1,3-thiazole-5-carboxylic acid.
These comparisons highlight the unique combination of the benzoxazine and thiazole rings in the compound, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, chemical properties, and biological effects based on various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₂ClN₂O₄S
- Molecular Weight : 269.68 g/mol
- CAS Number : 26494-57-5
- SMILES Notation : O=C1N(CC(OCC)=O)C2=CC(Cl)=CC=C2OC1
These properties indicate a complex structure that may contribute to its biological activities.
Synthesis
The synthesis of this compound involves several steps typically including the reaction of 6-chloro-2,3-dihydrobenzoxazine derivatives with thiazole carboxylates. The process is crucial for obtaining the desired biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit a broad spectrum of antimicrobial activity. For instance:
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
10a | Antibacterial | 50 μg/mL |
10f | Antifungal | 50 μg/mL |
These findings suggest that such compounds can inhibit the growth of various pathogens effectively .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives can significantly reduce inflammatory markers in cell lines. For example, compounds derived from benzothiazole structures showed promising results in inhibiting pro-inflammatory cytokines.
Cytotoxicity Against Cancer Cells
Research indicates that this compound exhibits selective cytotoxicity against tumorigenic cell lines:
Cell Line | EC50 (ng/mL) |
---|---|
WI-38 VA13 | 32 |
MDA-MB231 (Breast) | Moderate |
SK-Hep1 (Liver) | Moderate |
These results highlight the potential of this compound in cancer therapy by selectively targeting cancer cells while sparing normal cells .
Study on Benzothiazole Derivatives
In a comprehensive study on benzothiazole derivatives, it was found that compounds similar to ethyl 2-{[(6-chloro-2-oxo)]} exhibited potent activity against T-cell proliferation with an IC50 value of 0.004 μM. This suggests a strong potential for immunomodulatory applications .
Research on Alzheimer’s Disease
Another relevant study explored the interaction of benzothiazole derivatives with amyloid beta peptide implicated in Alzheimer’s disease. The compounds showed significant inhibition of the Aβ-binding alcohol dehydrogenase interaction with IC50 values around 6.5 μM, indicating potential therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C17H16ClN3O5S |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
ethyl 2-[[2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5S/c1-3-25-16(24)15-9(2)19-17(27-15)20-13(22)7-21-8-14(23)26-12-5-4-10(18)6-11(12)21/h4-6H,3,7-8H2,1-2H3,(H,19,20,22) |
InChI Key |
SOFAROVVESGBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
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